molecular formula C18H32O16 B8113569 Laminaran

Laminaran

Cat. No.: B8113569
M. Wt: 504.4 g/mol
InChI Key: DBTMGCOVALSLOR-DEVYUCJPSA-N
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Description

Laminaran, also known as laminarin, is a storage glucan (a polysaccharide of glucose) found in brown algae. It serves as a carbohydrate food reserve in the same way that chrysolaminarin is used by phytoplankton, especially in diatoms. This compound is created by photosynthesis and is composed of β(1→3)-glucan with β(1→6)-branches . It is a linear polysaccharide with a β(1→3):β(1→6) ratio of 3:1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Laminaran is primarily extracted from brown algae. The extraction process involves several steps:

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of brown algae, followed by mechanical and chemical extraction processes. The algae are processed in large reactors where hot water extraction is performed. The extract is then concentrated and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Laminaran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biomedical Applications

1.1 Antioxidant Properties
Laminaran exhibits strong antioxidant capabilities, effectively scavenging reactive oxygen species (ROS). Studies have demonstrated its ability to mitigate cytotoxicity induced by clinical drugs such as indomethacin and dabigatran by reducing mitochondrial ROS levels, thereby enhancing cell viability .

1.2 Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses positions it as a potential therapeutic agent in immunotherapy and vaccine development .

1.3 Antitumor Activity
this compound has shown promise in anticancer research, with studies highlighting its potential to inhibit tumor growth and metastasis. Its mechanisms include inducing apoptosis in cancer cells and modulating immune responses against tumors .

1.4 Drug Delivery Systems
Due to its biocompatibility and low toxicity, this compound is being investigated as a drug delivery vehicle. Its porous structure allows for efficient encapsulation of therapeutic agents, which can be tailored for pH and redox-responsive release systems .

1.5 Wound Healing and Tissue Engineering
this compound enhances cell adhesion and migration, making it valuable in tissue engineering applications. It has been utilized in developing wound dressings and scaffolds that promote tissue regeneration .

Nutraceutical Applications

2.1 Functional Foods
this compound is recognized for its health benefits, including anti-obesity and anti-diabetic effects. It can be incorporated into functional foods aimed at improving metabolic health and preventing chronic diseases .

2.2 Gut Health
Emerging research suggests that this compound may positively influence gut microbiota, contributing to gastrointestinal health. Its prebiotic properties could support beneficial bacterial growth in the intestines .

Industrial Applications

3.1 Cosmetic Industry
The cosmetic sector is exploring this compound for its skin-protective and anti-aging properties. Its antioxidant effects can help combat oxidative stress associated with skin aging, making it a promising ingredient in skincare formulations .

3.2 Bioremediation
this compound's potential role in bioremediation processes is being studied due to its ability to bind heavy metals and pollutants, thus contributing to environmental sustainability efforts .

Case Studies

Study Focus Findings Reference
Antioxidant ActivityThis compound scavenged ROS effectively, enhancing cell viability under drug-induced stress
Anti-inflammatory EffectsDemonstrated modulation of immune responses; potential use in inflammatory disease therapies
Antitumor ActivityInhibited tumor cell growth and metastasis through apoptosis induction
Drug Delivery SystemsEffective encapsulation capabilities; responsive drug release mechanisms
Wound HealingImproved cell adhesion and migration; enhanced tissue regeneration in engineered constructs

Future Research Directions

Future investigations should focus on:

  • Comprehensive clinical trials to validate this compound's therapeutic efficacy.
  • Exploration of its interactions with gut microbiota.
  • Development of innovative formulations for drug delivery systems.

Biological Activity

Laminaran, a β-glucan polysaccharide derived from brown algae, has garnered significant attention in biomedical research due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound, supported by recent studies and data.

1. Overview of this compound

This compound is primarily composed of glucose units linked by β-1,3 and β-1,6 glycosidic bonds. Its structural characteristics contribute to its bioactive properties, making it a subject of interest in various health-related fields. This compound is known for its biocompatibility , low toxicity , and biodegradability , which further enhance its applicability in biomedical settings .

2.1 Antioxidant Properties

This compound exhibits potent antioxidant activity, which is crucial for mitigating oxidative stress in cells. A study demonstrated that this compound effectively scavenges reactive oxygen species (ROS) and reduces cytotoxicity induced by drugs such as indomethacin and dabigatran. Specifically, it reduced mitochondrial superoxide production by up to 54.80% in treated cells .

2.2 Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been extensively documented. Research indicates that this compound can suppress the production of pro-inflammatory cytokines and inhibit cyclooxygenase activity, thus reducing inflammation .

2.3 Anticancer Activity

This compound has shown promise as an anticancer agent across various cancer cell lines. It demonstrated no cytotoxicity on normal Vero cells while exhibiting significant cytotoxic effects on cancer cells such as colorectal (LoVo) and breast cancer (MDA-MB-231) cell lines . The mechanisms involve apoptosis induction and inhibition of angiogenesis.

2.4 Immunomodulatory Effects

This compound acts as an immunomodulator, enhancing immune responses against pathogens and potentially improving vaccine efficacy. It has been shown to stimulate macrophage activity and increase the production of cytokines that are vital for immune defense .

3. Case Studies and Research Findings

StudyFindings
Laminarin exhibits antioxidant, anti-tumor, anti-inflammatory, and immunomodulatory activities, highlighting its potential as a functional food and therapeutic agent.
Demonstrated significant reduction in drug-induced cytotoxicity in vitro with this compound treatment restoring cell viability by up to 77.6% at high concentrations.
Explored the biocompatibility of this compound in biomedical applications; noted its low cytotoxicity and support for cell proliferation.
Found that crude laminarin extracts had higher antioxidant and anti-inflammatory activities compared to purified forms, suggesting greater efficacy in natural states.

The biological activities of this compound are attributed to several mechanisms:

  • Scavenging Free Radicals : this compound's ability to neutralize ROS contributes to its antioxidant effects.
  • Modulation of Immune Responses : By enhancing macrophage function and cytokine production, this compound boosts the body's immune defenses.
  • Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways leading to cell death while sparing healthy cells.
  • Inhibition of Inflammatory Pathways : this compound interferes with signaling pathways involved in inflammation, reducing the overall inflammatory response.

5. Future Directions

Given the promising results from current studies, further research is warranted to:

  • Explore the full therapeutic potential of this compound in clinical settings.
  • Investigate its efficacy in combination with other therapeutic agents.
  • Develop methods for enhancing the bioavailability and delivery of this compound-based treatments.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTMGCOVALSLOR-DEVYUCJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9008-22-4
Record name Laminaran
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Laminaran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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